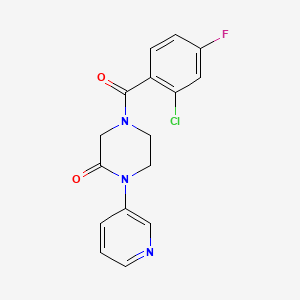

4-(2-Chloro-4-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Chloro-4-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C16H13ClFN3O2 and its molecular weight is 333.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(2-Chloro-4-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a pyridine ring and a chlorofluorobenzoyl moiety. The structural formula can be represented as follows:

This structure is significant for its interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Inhibition of Tyrosinase

Tyrosinase (TYR) inhibition is a critical area of research for compounds like this compound. Research indicates that piperazine derivatives can act as competitive inhibitors of TYR, which is involved in melanin synthesis. This property is particularly valuable for developing treatments for hyperpigmentation disorders. The IC50 values for related compounds have been documented in studies, showing effective inhibition at low micromolar concentrations .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | TBD | Competitive Inhibition |

| 4-(4-Fluorobenzyl)piperazin-1-yl | 40.43 | Competitive Inhibition |

Neuroprotective Effects

There is emerging evidence suggesting that piperazine-based compounds may exhibit neuroprotective effects, particularly against neurodegenerative diseases. For example, modifications in the piperazine structure have been linked to enhanced activity against acetylcholinesterase (AChE), which is crucial for cognitive function . The neuroprotective potential of these compounds could be explored further in the context of Alzheimer's disease and other related conditions.

Study on Tyrosinase Inhibition

In a recent study focused on the design and synthesis of new TYR inhibitors, several derivatives were evaluated for their inhibitory effects on Agaricus bisporus TYR. The study highlighted that structural modifications significantly influenced the inhibitory potency, with some derivatives achieving IC50 values below 10 μM .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of piperazine derivatives against various pathogens. The results demonstrated that specific substitutions on the piperazine ring enhanced antibacterial efficacy, making these compounds promising candidates for further development in antimicrobial therapies .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds, including 4-(2-Chloro-4-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one, exhibit notable antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Table: Antimicrobial Efficacy

| Compound | Activity | Reference |

|---|---|---|

| This compound | TBD | |

| Piperazine derivative A | Effective against E. coli |

Inhibition of Tyrosinase

The compound has been studied for its ability to inhibit tyrosinase (TYR), an enzyme involved in melanin synthesis. This property is particularly valuable for developing treatments for hyperpigmentation disorders. Research shows that piperazine derivatives can act as competitive inhibitors of TYR.

Table: Tyrosinase Inhibition IC50 Values

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | TBD | Competitive Inhibition |

| 4-(4-Fluorobenzyl)piperazin-1-yl | 40.43 | Competitive Inhibition |

Neuroprotective Effects

Emerging evidence suggests that piperazine-based compounds may have neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's disease. Modifications in the piperazine structure have been linked to enhanced activity against acetylcholinesterase (AChE), which is crucial for cognitive function.

Agrochemical Applications

The compound's potential extends into agrochemistry, where it may be used to develop new pesticides or herbicides. Its structural characteristics may enhance its interaction with biological targets in pests or weeds, providing a basis for further exploration in agricultural applications.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Study : A recent investigation assessed the antimicrobial activity of various piperazine derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the piperazine ring enhanced antibacterial efficacy, making these compounds promising candidates for further development in antimicrobial therapies.

- Tyrosinase Inhibition Research : A study focused on the design and synthesis of new TYR inhibitors evaluated several derivatives for their inhibitory effects on Agaricus bisporus TYR. The findings highlighted that structural modifications significantly influenced inhibitory potency, with some derivatives achieving IC50 values below 10 μM.

Analyse Chemischer Reaktionen

Step 1: Hydrolysis of tert-Butyl Piperazine Precursor

-

Reagents : Lithium hydroxide (LiOH) in THF/H₂O.

-

Conditions : Stirred at room temperature (RT) for 12 hours.

-

Outcome : Removal of the tert-butyl ester group to yield a carboxylic acid intermediate (84% yield) .

Mechanism : Saponification of the tert-butyl ester under basic conditions, followed by acidification (pH 5) to isolate the carboxylic acid .

Step 2: Amide Coupling

-

Reagents : Propylphosphonic anhydride (T3P) in CH₂Cl₂, triethylamine (Et₃N).

-

Conditions : Stirred at RT for 12 hours.

-

Outcome : Formation of a benzylamino-substituted piperazine amide (67% yield) .

Mechanism : T3P activates the carboxylic acid, facilitating amide bond formation with phenylmethanamine (benzylamine) .

Step 3: Deprotection

-

Reagents : Hydrogen chloride (HCl) in 1,4-dioxane.

-

Conditions : Acidic conditions (4.0 M HCl).

-

Outcome : Removal of the tert-butyl protecting group to yield the final compound .

Mechanism : Acidic hydrolysis cleaves the tert-butyl group, exposing the piperazine nitrogen for further functionalization .

Table 1: Key Reaction Conditions and Yields

| Step | Solvent | Reagents | Yield | Citation |

|---|---|---|---|---|

| Hydrolysis | THF/H₂O | LiOH | 84% | |

| Coupling | CH₂Cl₂ | T3P, Et₃N | 67% | |

| Deprotection | 1,4-Dioxane | HCl | – |

Spectral Data

-

¹H NMR (DMSO-d₆) :

-

LCMS (ESI) :

Amide Bond Formation

The coupling step relies on T3P, a reagent that activates carboxylic acids by forming mixed anhydrides. This facilitates nucleophilic attack by the amine (benzylamine), leading to amide formation .

Deprotection

The tert-butyl group is removed under acidic conditions via protonation and cleavage of the carbonyl oxygen bond, releasing CO₂ and yielding the deprotected piperazine .

Related Synthetic Approaches

-

Piperazine Functionalization : SNAr reactions and catalytic hydrogenation are common for introducing substituents on piperazine rings .

-

Benzoylation : The 2-chloro-4-fluorobenzoyl group may be introduced via direct acylation or coupling with activated esters .

Challenges and Considerations

Eigenschaften

IUPAC Name |

4-(2-chloro-4-fluorobenzoyl)-1-pyridin-3-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2/c17-14-8-11(18)3-4-13(14)16(23)20-6-7-21(15(22)10-20)12-2-1-5-19-9-12/h1-5,8-9H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZJCYIEHYSBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=C(C=C(C=C2)F)Cl)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.